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molecular formula C11H13BrN2O2S B3255796 6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 259862-18-5

6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B3255796
M. Wt: 317.2 g/mol
InChI Key: KLBJOSBKQSUDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06890923B2

Procedure details

Bromine (2.79 ml) in dry dichloromethane (25 ml) was added dropwise to a solution of 3-methyl-1-(2-methylpropyl)-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (12.0 g, WO 98/54190) in dry dichloromethane (100 ml) and stirred at room temperature for 30 minutes. The solution was concentrated under reduced pressure. The residue was dissolved in ethyl acetate and washed with sodium metabisulfite solution. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give the sub-title compound as a cream solid. (15.85 g)
Quantity
2.79 mL
Type
reactant
Reaction Step One
Name
3-methyl-1-(2-methylpropyl)-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][N:4]1[C:9](=[O:10])[C:8]2[CH:11]=[CH:12][S:13][C:7]=2[N:6]([CH2:14][CH:15]([CH3:17])[CH3:16])[C:5]1=[O:18]>ClCCl>[Br:1][C:12]1[S:13][C:7]2[N:6]([CH2:14][CH:15]([CH3:16])[CH3:17])[C:5](=[O:18])[N:4]([CH3:3])[C:9](=[O:10])[C:8]=2[CH:11]=1

Inputs

Step One
Name
Quantity
2.79 mL
Type
reactant
Smiles
BrBr
Name
3-methyl-1-(2-methylpropyl)-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Quantity
12 g
Type
reactant
Smiles
CN1C(N(C2=C(C1=O)C=CS2)CC(C)C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with sodium metabisulfite solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC2=C(N(C(N(C2=O)C)=O)CC(C)C)S1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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